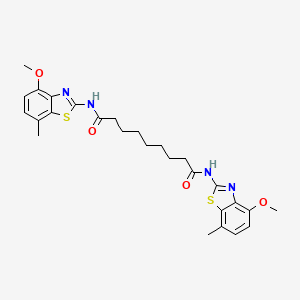

N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide

Description

Properties

IUPAC Name |

N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4S2/c1-16-12-14-18(34-3)22-24(16)36-26(30-22)28-20(32)10-8-6-5-7-9-11-21(33)29-27-31-23-19(35-4)15-13-17(2)25(23)37-27/h12-15H,5-11H2,1-4H3,(H,28,30,32)(H,29,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAKXWDZNVPWAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCCCCCC(=O)NC3=NC4=C(C=CC(=C4S3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide typically involves the following steps:

Formation of Benzothiazole Rings: The benzothiazole rings are synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxy groups are typically added using methanol and a strong acid, while methyl groups are introduced using methyl iodide and a base.

Linking the Benzothiazole Rings: The final step involves linking the two benzothiazole rings with a nonanediamide chain. This is achieved through a condensation reaction between the benzothiazole derivatives and a nonanediamine compound in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Methanol and hydrochloric acid for methoxy substitution; methyl iodide and a base for methyl substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, primarily due to the presence of benzothiazole moieties, which are known for their pharmacological properties. Research indicates that compounds with similar structures have shown:

- Anticancer Activity : Benzothiazole derivatives are often explored for their ability to inhibit cancer cell proliferation. Studies suggest that N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to therapeutic applications.

- Antimicrobial Properties : The presence of methoxy and methyl groups enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. This characteristic is crucial for developing antimicrobial agents targeting resistant strains of bacteria.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of similar benzothiazole compounds demonstrated significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that this compound could be a candidate for further exploration in cancer treatment protocols.

Materials Science

This compound's structural characteristics may also lend themselves to applications in materials science, particularly in the development of:

- Polymeric Materials : The compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Its unique chemical structure may contribute to improved performance in applications requiring durable materials.

- Sensors and Electronics : Due to its electronic properties, there is potential for this compound to be used in the fabrication of sensors or electronic devices. Its ability to act as a charge transport material could be explored in organic electronics.

Environmental Applications

Research has indicated that compounds with similar structures can exhibit properties beneficial for environmental remediation. The dual benzothiazole structure may allow for:

- Heavy Metal Ion Binding : The compound could be investigated for its ability to chelate heavy metals from contaminated water sources, providing a method for environmental cleanup.

Comparison Table of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide | Benzothiazole ring with sulphonamide group | Known for antibacterial properties |

| N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide | Benzothiazole linked to a diphenylpropanamide | Exhibits anticancer activity |

| 4-Methyl-N-(3-oxo-2,3-dihydro-benzisothiazol-2-yl)benzene-sulfonamide | Benzisothiazole derivative with sulfonamide | Displays unique crystal structures |

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Nonanediamide Derivatives

Adelmidrol (N,N'-bis(2-Hydroxyethyl)nonanediamide)

- Structure: Nonanediamide backbone with terminal 2-hydroxyethyl groups .

- Properties :

- Comparison: The benzothiazole substituents in the target compound likely reduce solubility compared to Adelmidrol’s hydrophilic hydroxyethyl groups.

Benzothiazole-Containing Compounds

Example from Patent Literature ()

- Structure: Compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid feature benzothiazole-amino groups linked to heterocyclic systems .

- Properties :

- Pharmacological applications: These compounds are often explored for enzyme inhibition or receptor modulation due to benzothiazole’s ability to engage in π-π stacking and hydrogen bonding.

- Comparison: The target compound’s nonanediamide backbone may confer flexibility, enabling interactions with extended binding sites, unlike rigid heterocyclic frameworks in patent examples.

Hydrazine-Benzodithiazine Derivative ()

- Structure : 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine with an N-methyl hydrazine group .

- Properties :

- Comparison :

- The target compound lacks sulfonyl groups but shares methyl-substituted aromatic systems. This difference may reduce metabolic instability compared to sulfonamide/sulfone-containing analogs.

Iridium Complex with Benzothiazole Ligands ()

- Structure : [Ir(C₁₅H₉Br₂O₂)(C₁₃H₈NS)₂] with benzothiazole-phenyl ligands .

- Properties :

- Geometry: Distorted octahedral coordination; benzothiazole acts as a bidentate ligand via N and C atoms.

Structural and Functional Implications of Substituents

Methoxy and Methyl Groups

- 7-Methyl : Introduces steric hindrance, which may affect packing efficiency in solid states or access to enzymatic active sites.

Nonanediamide Backbone

- Flexibility : The nine-carbon chain allows conformational adaptability, contrasting with rigid backbones in smaller diamides (e.g., ethylenediamine derivatives in ).

- Hydrophobicity : Longer alkyl chains may increase lipophilicity, impacting membrane permeability and bioavailability.

Data Table: Key Comparisons

Biological Activity

N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of this compound is . The compound features two benzothiazole moieties linked by a nonanediamide chain, which contributes to its unique properties.

Synthesis

The synthesis typically involves:

- Formation of Benzothiazole Rings : This is achieved through cyclization reactions using 2-aminothiophenol and suitable aldehydes or ketones, often under acidic conditions.

- Substitution Reactions : The introduction of methoxy and methyl groups occurs via electrophilic aromatic substitution.

Synthetic Route Summary

| Step | Reagents/Conditions |

|---|---|

| Cyclization | 2-Aminothiophenol + Aldehyde/Ketone + Acid catalyst |

| Methoxy Substitution | Methanol + Strong acid |

| Methyl Substitution | Methyl iodide + Base |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains by inhibiting cell wall synthesis through interaction with specific enzymes.

Case Study: Antimicrobial Efficacy

A recent study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Mycobacterium tuberculosis | 5 |

These results indicate promising potential for use in treating bacterial infections.

Anticancer Activity

The compound has also shown potential in cancer treatment. Mechanistic studies reveal that it can induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function.

- Targeting Enzymes : It binds to enzymes involved in critical cellular processes, inhibiting their activity.

- Inducing Apoptosis : The compound activates intrinsic apoptotic pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| 4-Methoxy-7-methyl-1,3-benzothiazole | Moderate antibacterial activity |

| N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide | Low anticancer activity |

| N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | Moderate antimicrobial properties |

The unique dual benzothiazole structure combined with the nonanediamide linker enhances its biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.